Structure and molecular weight of 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid
Structure and molecular weight of 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid
An In-depth Technical Guide to 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. The document elucidates the molecule's structural features, details its physicochemical properties, and outlines plausible synthetic and analytical methodologies. By examining the roles of its constituent moieties—the alpha-fluoroacetic acid group and the 5-methylthiophene ring—this paper highlights the compound's relevance as a building block in the design of novel therapeutics. The strategic incorporation of fluorine and a thiophene core suggests applications in modulating metabolic stability, acidity, and receptor-binding interactions, making it a molecule of considerable interest for drug discovery programs.
Introduction: The Strategic Intersection of Fluorine and Heterocyclic Chemistry
The rational design of small molecule therapeutics increasingly relies on the strategic incorporation of unique structural motifs to optimize pharmacological profiles. 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid sits at the confluence of two powerful strategies in modern medicinal chemistry: fluorine incorporation and the use of heterocyclic scaffolds.
The thiophene ring is a well-established "privileged pharmacophore," recognized for its presence in numerous FDA-approved drugs and its ability to act as a bioisosteric replacement for phenyl rings.[1][2] Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the ring system itself serves as a versatile scaffold for chemical modification.[2] Thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
Concurrently, the introduction of fluorine into drug candidates is a cornerstone of modern drug design. A single fluorine atom, particularly at the alpha-position to a carbonyl group as seen in this molecule, can profoundly influence a compound's physicochemical properties. This includes modulating acidity (pKa), improving metabolic stability by blocking oxidative pathways, and altering conformational preferences.[5][6] The alpha-fluoroacetic acid moiety is therefore a critical component, imparting unique electronic characteristics that can be leveraged to fine-tune a molecule's behavior in a biological system.[5]
This guide provides a detailed examination of the structure and properties of 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid, offering a foundational understanding for its application in research and development.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and inherent properties is fundamental to its application. This section deconstructs 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid to its core components and summarizes its key physicochemical data.
Structural Elucidation
The molecule can be dissected into two primary functional components:
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The 5-Methylthiophen-3-yl Group: This is a five-membered aromatic heterocycle containing a sulfur atom. The ring is substituted at the 5-position with a methyl group and is connected to the acetic acid core at the 3-position. The thiophene ring's electronics and steric profile are key contributors to the molecule's overall shape and reactivity.
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The α-Fluoroacetic Acid Moiety: This portion consists of a carboxylic acid group with a fluorine atom attached to the adjacent carbon (the alpha-carbon). This alpha-carbon is a chiral center , meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). The high electronegativity of the fluorine atom significantly impacts the acidity of the carboxylic proton.[5]
The systematic IUPAC name for this compound is 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid .
Caption: Molecular structure of 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid.
Physicochemical Data Summary
The fundamental properties of the molecule are summarized in the table below. These values are critical for experimental design, including solvent selection, purification strategies, and formulation development.
| Property | Value | Source |
| CAS Number | 1518031-46-3 | [7][8] |
| Molecular Formula | C₇H₇FO₂S | [7] |
| Molecular Weight | 174.19 g/mol | [7][8] |
| SMILES | O=C(O)C(F)C1=CSC(C)=C1 | [7][8] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [7] |
| Computed logP | 2.15 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
Proposed Synthesis and Characterization Protocols
While specific peer-reviewed synthesis publications for this exact molecule are not prominent, a scientifically sound synthetic route can be proposed based on established organic chemistry principles for α-fluorination of carboxylic acids. This section outlines a plausible experimental workflow and the necessary analytical techniques for structural verification and purity assessment.
Proposed Synthetic Pathway: Electrophilic Fluorination
A robust method for synthesizing α-fluoro carboxylic acids involves the direct fluorination of a suitable precursor using an electrophilic fluorinating agent.
Reaction Scheme: 2-(5-methylthiophen-3-yl)acetic acid + Electrophilic Fluorinating Agent → 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid
Causality Behind Experimental Choices:
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Precursor: The synthesis starts with the non-fluorinated analogue, 2-(5-methylthiophen-3-yl)acetic acid. This precursor is generally more accessible or can be synthesized via standard methods (e.g., from 3-bromomethyl-5-methylthiophene followed by cyanation and hydrolysis).
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Fluorinating Agent: An electrophilic source of "F+" is required. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used due to their relative safety, stability, and effectiveness in fluorinating enolates or silyl ketene acetals under controlled conditions.[9]
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Solvent: Anhydrous, aprotic solvents like acetonitrile are crucial. The absence of water prevents competing side reactions, such as decarboxylative fluorination, which would yield an undesired product.[9]
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Base: A non-nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP), is used to facilitate the formation of an enolate or similar reactive intermediate from the carboxylic acid, which then attacks the electrophilic fluorine source.[9]
Caption: A plausible workflow for the synthesis of the target compound.
Step-by-Step Protocol
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Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-(5-methylthiophen-3-yl)acetic acid (1.0 equivalent).
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Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.
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Base Addition: Add DMAP (2.0 equivalents) and stir until fully dissolved.
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Fluorination: Add Selectfluor® (1.2 equivalents) to the mixture in a single portion.
-
Reaction Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Extraction: Upon completion, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
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Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel or by recrystallization to yield the pure 2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of protons on the thiophene ring, the methyl group, and the alpha-carbon. The alpha-proton signal will appear as a doublet due to coupling with the adjacent fluorine atom.
-
¹³C NMR: Will show distinct signals for each carbon atom. The alpha-carbon signal will be split into a doublet by the directly attached fluorine.
-
¹⁹F NMR: This is a critical experiment that will show a single signal (a doublet coupled to the alpha-proton), confirming the presence and electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecule, matching the calculated value for the molecular formula C₇H₇FO₂S.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, typically aiming for >95% for research applications.
Conclusion
2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid is a strategically designed chemical entity that combines the favorable properties of a thiophene heterocycle with the unique modulatory effects of alpha-fluorination. Its defined molecular structure and weight, coupled with the presence of a chiral center, make it a valuable and specific building block for medicinal chemistry. The synthetic and analytical frameworks proposed in this guide provide a robust foundation for researchers to produce, verify, and ultimately utilize this compound in the pursuit of novel small molecule therapeutics. Its potential to enhance metabolic stability and fine-tune acidity makes it a compelling candidate for inclusion in fragment and building block libraries for drug discovery.
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Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. 4
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2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid. ChemScene. Link
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1518031-46-3|2-Fluoro-2-(5-methylthiophen-3-yl)acetic acid. BLDpharm. Link
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An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. PMC. Link
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Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC - NIH. Link
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Structure property relationships of fluorinated carboxylic acid bioisosteres. Request PDF. Link
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CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Google Patents. Link
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